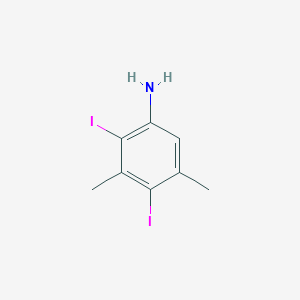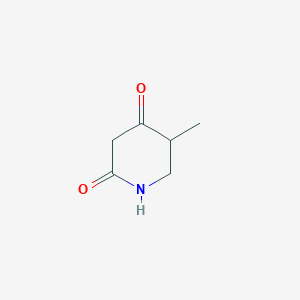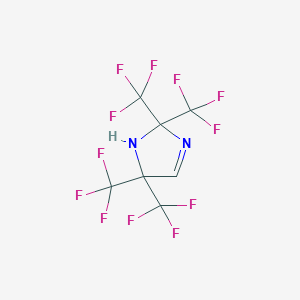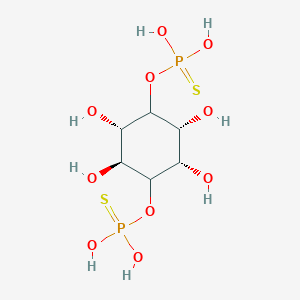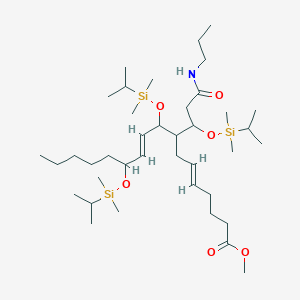
Mdspdh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
プロクトリンは、ペプチドの製造に一般的に使用される方法である固相ペプチド合成(SPPS)を使用して合成することができます . このプロセスには、保護されたアミノ酸を固体樹脂に順次添加し、続いて脱保護と樹脂からの切断が含まれます。 反応条件には、一般的に、ペプチド結合形成を促進するために、N、N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬の使用が含まれます
化学反応の分析
プロクトリンは、加水分解や酵素分解などのさまざまな化学反応を起こします . それは、アミノ酸間のペプチド結合を分解するペプチダーゼによる切断を受けやすいです . これらの反応で使用される一般的な試薬には、トリプシンやキモトリプシンなどのタンパク質分解酵素が含まれます . これらの反応から生成される主な生成物は、より小さなペプチド断片と個々のアミノ酸です .
科学研究への応用
プロクトリンは、特に神経生物学や生理学の分野で、いくつかの科学研究への応用があります . それは、昆虫や甲殻類における筋肉収縮の調節を研究するために使用されます . プロクトリンは、さまざまな昆虫種の後腸、前腸、中腸の収縮を刺激することが示されています . さらに、それは無脊椎動物における心収縮の調節における神経ペプチドの役割を調査するために使用されます . 神経筋伝達の調節能力により、プロクトリンは神経調節と神経ホルモン調節のメカニズムを理解するための貴重なツールとなります .
科学的研究の応用
Proctolin has several scientific research applications, particularly in the fields of neurobiology and physiology . It is used to study the modulation of muscle contractions in insects and crustaceans . Proctolin has been shown to stimulate contractions in the hindgut, foregut, and midgut of various insect species . Additionally, it is used to investigate the role of neuropeptides in the regulation of heart contractions in invertebrates . Proctolin’s ability to modulate neuromuscular transmission makes it a valuable tool for understanding the mechanisms of neuromodulation and neurohormonal regulation .
作用機序
プロクトリンは、標的細胞の表面にある特定の受容体に結合することによって効果を発揮します . この結合は細胞内シグナル伝達経路を活性化し、環状アデノシン一リン酸(cAMP)やカルシウムイオンなどのセカンドメッセンジャーのレベルの上昇につながります . これらのセカンドメッセンジャーは、筋肉収縮に関与するさまざまなタンパク質や酵素の活性を調節します . プロクトリンはコ伝達物質として働き、グルタミン酸などの他の神経伝達物質と連携して神経筋伝達を強化することがよくあります .
類似化合物の比較
プロクトリンは、特定のアミノ酸配列と無脊椎動物における筋肉収縮の調節における役割のために、神経ペプチドの中で独特です . 類似の化合物には、神経調節や筋肉収縮にも役割を果たすFMRFアミドやアロスタチンなどの他の神経ペプチドが含まれます . プロクトリンは、内臓筋と骨格筋の両方の収縮を強力に刺激する能力において異なっています . さらに、プロクトリン様ペプチドはさまざまな無脊椎動物種で同定されており、神経生物学の分野におけるその重要性をさらに強調しています .
類似化合物との比較
Proctolin is unique among neuropeptides due to its specific amino acid sequence and its role in modulating muscle contractions in invertebrates . Similar compounds include other neuropeptides such as FMRFamide and allatostatin, which also play roles in neuromodulation and muscle contraction . proctolin is distinct in its ability to act as a potent stimulator of both visceral and skeletal muscle contractions . Additionally, proctolin-like peptides have been identified in various invertebrate species, further highlighting its significance in the field of neurobiology .
特性
CAS番号 |
118717-37-6 |
|---|---|
分子式 |
C39H79NO6Si3 |
分子量 |
742.3 g/mol |
IUPAC名 |
methyl (5E,10E)-9,12-bis[[dimethyl(propan-2-yl)silyl]oxy]-8-[1-[dimethyl(propan-2-yl)silyl]oxy-3-oxo-3-(propylamino)propyl]heptadeca-5,10-dienoate |
InChI |
InChI=1S/C39H79NO6Si3/c1-16-18-21-24-34(44-47(10,11)31(3)4)27-28-36(45-48(12,13)32(5)6)35(25-22-19-20-23-26-39(42)43-9)37(30-38(41)40-29-17-2)46-49(14,15)33(7)8/h19,22,27-28,31-37H,16-18,20-21,23-26,29-30H2,1-15H3,(H,40,41)/b22-19+,28-27+ |
InChIキー |
PNHUVPQEWLEWQB-AUFCJONMSA-N |
SMILES |
CCCCCC(C=CC(C(CC=CCCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
異性体SMILES |
CCCCCC(/C=C/C(C(C/C=C/CCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
正規SMILES |
CCCCCC(C=CC(C(CC=CCCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
同義語 |
MDSPDH methyl 8-(1-dimethylisopropylsilyloxy-2-N-n-propylcarbamoyl)ethyl-9,12-dimethylisopropylsilyloxy-5,10-heptadecadienoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)
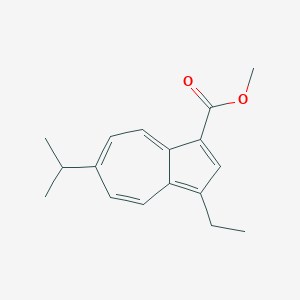


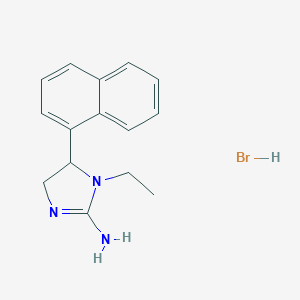
![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)
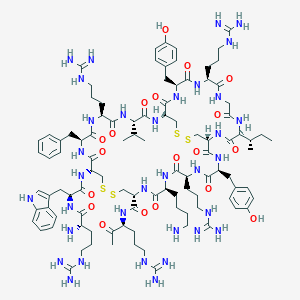
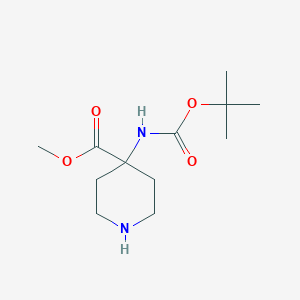
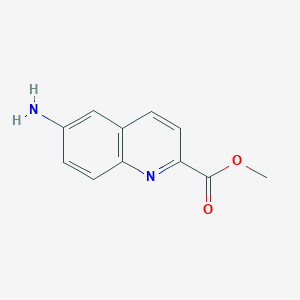
![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)
